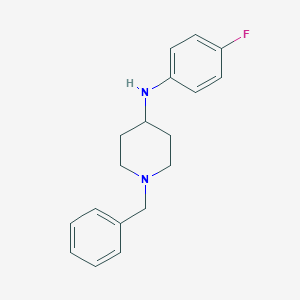

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine

Descripción general

Descripción

4-ANBP para-fluoro: (N-(4-fluorofenil)-1-(fenilmetil)-4-piperidinamina) es un estándar de referencia analítico estructuralmente similar a los opioides conocidos. Es un intermedio en la síntesis de N-bencil para-fluoro norfentanilo . Este compuesto se utiliza principalmente en investigación y aplicaciones forenses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis normalmente implica el uso de reactivos como agentes fluorantes y catalizadores en condiciones controladas .

Métodos de producción industrial: La producción industrial de 4-ANBP para-fluoro sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-ANBP para-fluoro se somete a diversas reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El átomo de flúor puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los agentes halogenantes y los nucleófilos.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as an Intermediate

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. The compound can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and various alkyl halides or aryl halides, typically utilizing bases like sodium hydroxide or potassium carbonate under reflux conditions.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Preliminary studies have shown that this compound demonstrates moderate to strong antibacterial activity against various strains, such as Salmonella typhi and Bacillus subtilis. This suggests potential for development as an antibacterial agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease. These properties indicate its potential therapeutic applications in treating conditions related to enzyme dysfunction .

- Anticancer Activity : Given its structural similarities to other known anticancer agents, studies have assessed its cytotoxicity against various cancer cell lines, revealing moderate efficacy that warrants further investigation into its mechanisms of action.

Medicinal Chemistry

Lead Compound in Drug Development

this compound is being explored as a lead compound for the development of new drugs targeting specific biological pathways. Its interaction with receptors and enzymes can modulate physiological responses, making it a candidate for treating diseases such as cancer and bacterial infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents can significantly alter the pharmacological profiles of piperidine derivatives:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine | Chlorine instead of fluorine | Different biological activity due to chlorine's properties |

| 1-benzyl-N-(4-methylphenyl)piperidin-4-amine | Methyl group instead of fluorine | May exhibit distinct reactivity patterns |

| 1-benzyl-N-(4-bromophenyl)piperidin-4-amine | Bromine instead of fluorine | Different pharmacological profiles compared to fluorine |

This table illustrates how structural modifications can influence the compound's reactivity and biological activity, which is critical for drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

- Antibacterial Screening : In vitro assays demonstrated varying degrees of antibacterial activity among structurally similar compounds, suggesting the potential for further development into effective antibacterial agents .

- Enzyme Inhibition Studies : The compound's ability to inhibit AChE was significant, indicating potential therapeutic applications in neurodegenerative diseases .

- Anticancer Evaluation : Cytotoxicity assays against cancer cell lines revealed moderate activity, prompting further exploration into its mechanisms and efficacy against specific cancer types .

Mecanismo De Acción

El mecanismo de acción del 4-ANBP para-fluoro implica su interacción con los receptores opioides en el cuerpo. El compuesto se une a estos receptores, lo que lleva a diversos efectos fisiológicos. Los objetivos moleculares incluyen los receptores opioides mu, delta y kappa, que están involucrados en la modulación del dolor y otros procesos biológicos .

Comparación Con Compuestos Similares

Compuestos similares:

- N-bencil para-fluoro norfentanilo

- Para-fluorociclopropilbencilfentanilo

- Despropionil para-fluorobencilfentanilo

Comparación: El 4-ANBP para-fluoro es único debido a su sustitución específica de flúor, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión y efectos farmacológicos, lo que lo hace valioso para la investigación y aplicaciones forenses .

Actividad Biológica

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a compound of interest due to its potential therapeutic applications and biological activities. Its structure, featuring a piperidine ring and a fluorophenyl moiety, suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperidine ring

- A benzyl group

- A para-fluoro substituent on the phenyl ring

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act on:

- Sigma receptors (σRs) : These receptors are known to modulate neurotransmitter systems and have implications in neuroprotection and pain management. The modulation of σRs could influence calcium signaling pathways, impacting neuronal health and function .

- Dopaminergic and noradrenergic systems : Given its structural similarity to other piperidine derivatives, it may interact with dopamine and norepinephrine receptors, potentially affecting mood, cognition, and pain perception.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzylpiperazine exhibited enhanced antibacterial activity against various strains, suggesting that modifications to the piperidine structure can lead to significant biological effects .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | TBD |

| Benzylpiperazine Derivative | 9 - 12 |

| Ciprofloxacin (Standard) | 18 |

Cytotoxicity

Cytotoxicity assays have shown that certain derivatives exhibit significant activity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with σRs, which play a role in cell survival pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their therapeutic potential. The study highlighted that modifications in the side chains significantly influenced both the binding affinity to target receptors and the resultant biological activity. Specifically, compounds with fluorinated phenyl groups demonstrated improved potency in receptor binding assays compared to their non-fluorinated counterparts .

Propiedades

IUPAC Name |

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCRHBAGFHFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037061 | |

| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131587-27-4 | |

| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.